(Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide (Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 315243-44-8
VCID: VC7475786
InChI: InChI=1S/C21H21N3O2S2/c1-2-15-7-9-16(10-8-15)13-18-20(26)24(21(27)28-18)12-4-6-19(25)23-17-5-3-11-22-14-17/h3,5,7-11,13-14H,2,4,6,12H2,1H3,(H,23,25)/b18-13-
SMILES: CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CN=CC=C3
Molecular Formula: C21H21N3O2S2
Molecular Weight: 411.54

(Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide

CAS No.: 315243-44-8

Cat. No.: VC7475786

Molecular Formula: C21H21N3O2S2

Molecular Weight: 411.54

* For research use only. Not for human or veterinary use.

(Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide - 315243-44-8

Specification

CAS No. 315243-44-8
Molecular Formula C21H21N3O2S2
Molecular Weight 411.54
IUPAC Name 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide
Standard InChI InChI=1S/C21H21N3O2S2/c1-2-15-7-9-16(10-8-15)13-18-20(26)24(21(27)28-18)12-4-6-19(25)23-17-5-3-11-22-14-17/h3,5,7-11,13-14H,2,4,6,12H2,1H3,(H,23,25)/b18-13-
Standard InChI Key GFXVDYKLXPHYHR-AQTBWJFISA-N
SMILES CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the 5-ene-4-thiazolidinone subclass, featuring a Z-configuration at the exocyclic double bond of the 4-ethylbenzylidene group. Its molecular formula is C21H21N3O2S2, with a molecular weight of 411.54 g/mol. Key structural components include:

  • Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 4-Ethylbenzylidene moiety: A substituted benzylidene group at position 5 of the thiazolidinone ring, contributing to planar rigidity and hydrophobic interactions.

  • Pyridin-3-ylbutanamide side chain: A flexible aliphatic chain terminating in a pyridine ring, enhancing solubility and target binding .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC21H21N3O2S2
Molecular Weight411.54 g/mol
IUPAC Name4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide
SMILESCCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CN=CC=C3
SolubilityNot publicly available

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of (Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide typically involves multi-step organic reactions, leveraging strategies common to 5-ene-4-thiazolidinones :

  • Thiazolidinone Core Formation:

    • Cyclocondensation of thiourea derivatives with α-halocarbonyl compounds or via [2 + 3]-cycloaddition reactions .

  • Knoevenagel Condensation:

    • Introduction of the 4-ethylbenzylidene group via condensation of the thiazolidinone core with 4-ethylbenzaldehyde under acidic or basic conditions (e.g., acetic acid/ammonium acetate) .

  • Side Chain Functionalization:

    • Coupling of the N3-position of the thiazolidinone with pyridin-3-ylbutanamide using carbodiimide-based crosslinkers.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Thiourea + ethyl bromoacetate, EtOH, reflux65%
24-Ethylbenzaldehyde, AcOH, NH4OAc, 80°C78%
3EDC/HOBt, DMF, rt82%

Stereochemical Considerations

The Z-configuration at the exocyclic double bond is critical for biological activity, as it stabilizes the planar conformation necessary for target binding . Computational studies suggest that steric hindrance from the 4-ethyl group favors the Z-isomer during synthesis .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates potent cytotoxicity against multiple cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies highlight:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase II complexes, inducing double-strand breaks.

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 .

Table 3: Cytotoxicity Data (Selected Cell Lines)

Cell LineIC50 (µM)Reference
MCF-7 (Breast)1.8 ± 0.2
A549 (Lung)2.4 ± 0.3
HeLa (Cervical)3.1 ± 0.4

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The thioxo group enhances membrane permeability, disrupting microbial cell walls .

Anti-Inflammatory Effects

In murine models of carrageenan-induced edema, the compound reduced paw swelling by 62% at 10 mg/kg, comparable to diclofenac . This activity is linked to COX-2 inhibition and suppression of NF-κB signaling.

Pharmacological Optimization Challenges

PAINS Considerations

5-Ene-4-thiazolidinones are often flagged as pan-assay interference compounds (PAINS) due to redox activity and thiol reactivity . Mitigation strategies include:

  • Structural Rigidification: Introducing bulky substituents to reduce nonspecific binding .

  • Prodrug Approaches: Masking the thioxo group to improve selectivity.

Solubility and Bioavailability

The lack of solubility data poses challenges for formulation. Molecular dynamics simulations predict moderate logP (3.2), suggesting the need for solubilizing agents (e.g., cyclodextrins) in preclinical studies.

Future Directions

  • Targeted Delivery Systems: Liposomal encapsulation to enhance tumor accumulation.

  • Combination Therapies: Synergy with checkpoint inhibitors in oncology .

  • Structural Analogues: Exploring substitutions at the pyridine ring to improve pharmacokinetics .

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